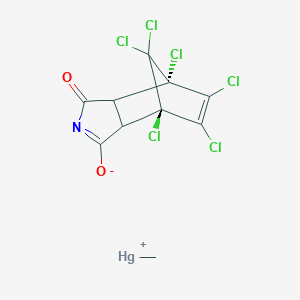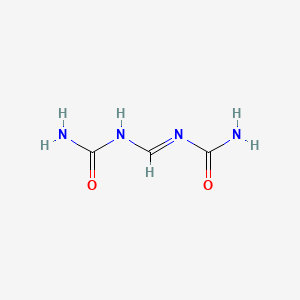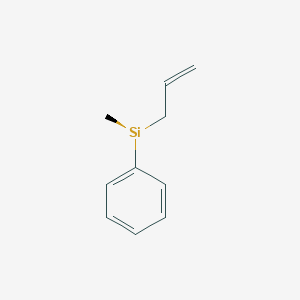
(s)-Allylmethylphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-Allylmethylphenylsilane is an organosilicon compound characterized by the presence of an allyl group, a methyl group, and a phenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (s)-Allylmethylphenylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of allylbenzene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (s)-Allylmethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Saturated alkylsilane derivatives.
Substitution: Various substituted phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
(s)-Allylmethylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Research explores its potential as a biocompatible material for drug delivery systems and medical implants.
Medicine: Investigations into its use in developing novel pharmaceuticals and therapeutic agents are ongoing.
Industry: It is utilized in the production of advanced materials, including silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which (s)-allylmethylphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. These interactions are crucial in catalytic processes, material synthesis, and biological applications.
Vergleich Mit ähnlichen Verbindungen
Phenylsilane: Lacks the allyl and methyl groups, making it less versatile in certain reactions.
Allyltrimethylsilane: Contains three methyl groups instead of a phenyl group, affecting its reactivity and applications.
Methylphenylsilane: Lacks the allyl group, limiting its use in hydrosilylation reactions.
Uniqueness: (s)-Allylmethylphenylsilane’s unique combination of allyl, methyl, and phenyl groups provides a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C10H13Si |
|---|---|
Molekulargewicht |
161.29 g/mol |
InChI |
InChI=1S/C10H13Si/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI-Schlüssel |
IYEKIHAPFATTIN-UHFFFAOYSA-N |
Isomerische SMILES |
C[Si@@](CC=C)C1=CC=CC=C1 |
Kanonische SMILES |
C[Si](CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
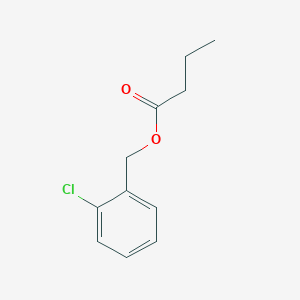
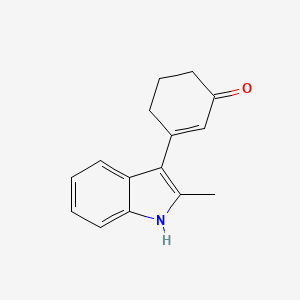
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
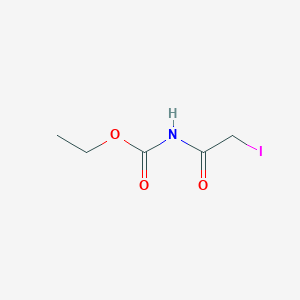
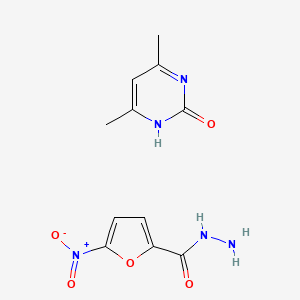

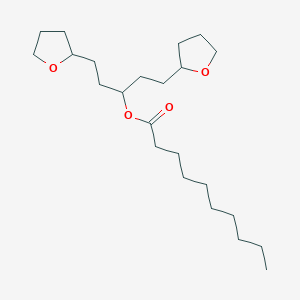
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
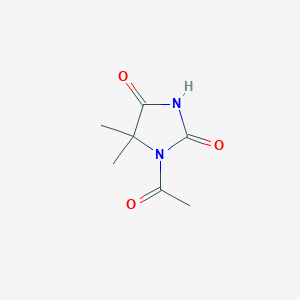
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
